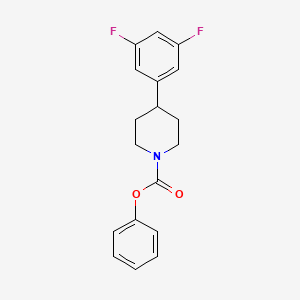
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: is an organotin compound with the molecular formula C20H38Sn and a molecular weight of 397.22572 . This compound is characterized by the presence of a tin (Sn) atom bonded to three butyl groups and a 5-methyl-1-methylene-2-hexynyl group .
Vorbereitungsmethoden
The synthesis of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- typically involves the reaction of tributyltin hydride with 5-methyl-1-methylene-2-hexynyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) , which facilitates the radical addition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced tin compounds.
Substitution: The compound can undergo substitution reactions with halogens or nucleophiles , leading to the formation of new organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: can be compared with other organotin compounds such as:
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin acetate
These compounds share similar structural features but differ in their reactivity and applicationsStannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is unique due to the presence of the 5-methyl-1-methylene-2-hexynyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
650605-95-1 |
|---|---|
Molekularformel |
C20H38Sn |
Molekulargewicht |
397.2 g/mol |
IUPAC-Name |
tributyl(6-methylhept-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h8H,1,7H2,2-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NYNIEXRHYWOHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)


![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)

![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)

